3-(1-甲基-1H-吡唑-4-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

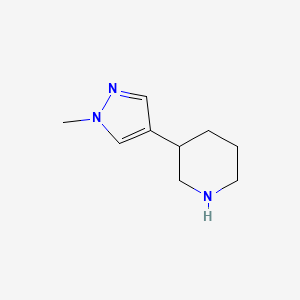

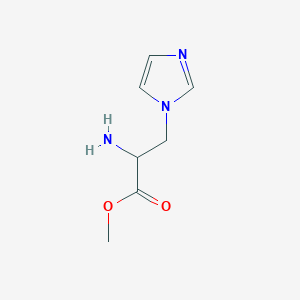

3-(1-Methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The presence of the pyrazole ring, known for its versatility and biological activity, combined with the piperidine ring, which is a common motif in many pharmaceuticals, makes this compound a valuable scaffold for the synthesis of bioactive molecules.

科学研究应用

抗癌细胞毒剂

3-(1-甲基-1H-吡唑-4-基)哌啶的吡唑部分已被用于设计和合成新型细胞毒剂。这些药物在针对人乳腺癌细胞系 (MCF-7) 的体外细胞活力研究中显示出有希望的结果。 某些衍生物表现出显著的细胞毒活性,其IC50值优于标准药物顺铂 .

药物化学中的支架

吡唑支架是药物化学中的一个关键组成部分,因为它在药物发现中具有多功能性和有效性。 它作为合成能够与各种生物靶标相互作用的生物活性化学物质的基础 .

农业化学应用

在农业化学中,吡唑环用于制造可以作为除草剂、杀虫剂和杀真菌剂的化合物。 它的结构特性允许开发有效保护作物免受害虫和疾病的物质 .

配位化学

3-(1-甲基-1H-吡唑-4-基)哌啶中的吡唑环可以在配位化学中充当配体,与金属形成配合物。 这些配合物在催化和材料科学方面具有潜在应用 .

有机金属化学

在有机金属化学中,吡唑部分用于合成含金属的有机金属化合物。 这些化合物在催化和合成新材料方面发挥着重要作用 .

分子模拟研究

3-(1-甲基-1H-吡唑-4-基)哌啶的吡唑衍生物已成为分子模拟研究的主题。 这些研究有助于理解这些化合物与生物靶标的相互作用,并预测它们的药理特性 .

作用机制

Target of Action

The primary target of 3-(1-methyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . The compound shows varying degrees of selectivity towards the sEH enzymes .

Mode of Action

The compound interacts with its targets, the sEH enzymes, and inhibits their function . This inhibition is achieved through the compound’s fitting pattern in the active site of the enzyme, characterized by lower binding free energy

Biochemical Pathways

The inhibition of sEH enzymes affects the metabolic pathways involving epoxides . sEH enzymes show selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting these enzymes, the compound alters the metabolism of these substances, potentially affecting downstream effects such as blood pressure elevation and inflammatory roles .

Pharmacokinetics

The compound’s solubility, molecular weight , and its interactions with enzymes could influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of sEH enzymes by 3-(1-methyl-1H-pyrazol-4-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . The exact molecular and cellular effects of this action would depend on the specific context of the biochemical pathways involved.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the p

属性

IUPAC Name |

3-(1-methylpyrazol-4-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNNCYGEVJOKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)

![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)

![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)

![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)